REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:20])[CH2:11][C:10]2[N:9]=[CH:8][C:7]3[NH:12][C:13]4[CH:14]=[CH:15][CH:16]=[CH:17][C:18]=4[C:6]=3[C:5]=2[C:4](=O)[CH2:3]1.O.NN.[OH-].[K+]>C(O)CO>[CH3:1][C:2]1([CH3:20])[CH2:11][C:10]2[N:9]=[CH:8][C:7]3[NH:12][C:13]4[CH:14]=[CH:15][CH:16]=[CH:17][C:18]=4[C:6]=3[C:5]=2[CH2:4][CH2:3]1 |f:1.2,3.4|
|
Name
|
3,3-Dimethyl-2,3,4,7-tetrahydroindolo[2,3-c]quinolin-1-one
|
Quantity
|
1.36 g
|
Type
|
reactant
|
Smiles
|
CC1(CC(C=2C3=C(C=NC2C1)NC=1C=CC=CC13)=O)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was refluxed for 2 h
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
The excess of hydrazine and water was slowly distilled off at 1 psi until the vapor temperature
|
Type
|
CUSTOM
|
Details
|
reached 190° C
|
Type
|
TEMPERATURE
|
Details
|
The residue was cooled
|
Type
|
ADDITION
|
Details
|
diluted with water (60 mL)
|
Type
|
FILTRATION
|
Details
|
the solid product was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol-water, 1:1
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CCC=2C3=C(C=NC2C1)NC=1C=CC=CC13)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.59 g | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 45.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |